molecular formula C12H13NO3S B5793456 N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide

Cat. No.: B5793456
M. Wt: 251.30 g/mol
InChI Key: JNYHSNOAOXPYML-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Sulfonamide-functionalized furan compounds serve as key scaffolds in the development of bioactive molecules . For instance, structurally related furan-containing compounds are being explored as novel, non-peptidomimetic inhibitors for viral proteases, such as SARS-CoV-2 main protease (Mpro), providing a valuable starting point for broad-spectrum antiviral drug discovery . Furthermore, similar small molecules based on a furan core are investigated for their ability to modulate protein-protein interactions, including small molecules that target cereblon to enhance effector T cell function, highlighting their potential in immunology and oncology research . The structural motif of the furan ring, a five-membered aromatic oxygen heterocycle, is a common feature in many biologically active compounds and functional materials . The integration of a phenylmethanesulfonamide group adds potential for modulating properties like solubility and binding affinity. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-17(15,10-11-5-2-1-3-6-11)13-9-12-7-4-8-16-12/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHSNOAOXPYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide typically involves the reaction of furan-2-carboxylic acid with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and reduce reaction times significantly. The use of coupling reagents such as DMT/NMM/TsO− or EDC can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide has been explored as a scaffold for drug development due to its potential antimicrobial and anticancer properties.

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties. For instance, derivatives of methanesulfonamide have shown effectiveness against resistant bacterial strains .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study on phenolic Schiff bases incorporating methanesulfonamide fragments demonstrated significant cytotoxic effects against cancer cell lines, indicating the potential of related compounds in oncology .

Biological Studies

The compound can be utilized to study interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

  • Mechanism of Action : The sulfonamide group may interfere with enzymes involved in bacterial metabolism, while the furan moiety could modulate signaling pathways related to inflammation and cancer progression .

Materials Science

The unique structural features of this compound make it a candidate for developing new materials with specific electronic or optical properties.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamideFuran & thiophene ringsAnticancer, Antimicrobial
N-(furan-2-carboxylic acid)Furan derivativeVarious biological activities
N-(furan-2-yloxy)benzene sulfonamideFuran & sulfonamideAntimicrobial

Case Study 1: Antitumor Activity

Recent research evaluated the efficacy of phenolic Schiff bases containing methanesulfonamide in 59 human cancer cell lines. Compounds demonstrated potent antitumor action with significant cytotoxic effects compared to standard chemotherapy agents like imatinib .

Case Study 2: Antimicrobial Efficacy

A series of compounds derived from methanesulfonamide were tested against Mycobacterium tuberculosis. The synthesized derivatives showed promising antitubercular activity with low toxicity profiles, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, leading to the inhibition of certain enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide are compared below with six analogous sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents on N Sulfonyl Group Molecular Formula Molecular Weight Key Properties/Activities
This compound Furan-2-ylmethyl Benzyl (phenylmethane) C₁₂H₁₃NO₃S 263.30 g/mol High lipophilicity; potential antimicrobial activity
N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 8) 3-(2-Cyano-3-trifluoromethylphenoxy)phenyl Benzyl C₂₃H₁₈F₃N₂O₃S 480.46 g/mol Electron-withdrawing substituents (CN, CF₃); purity >96%; HPLC/UV confirmed
N-[5-(4-chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide 5-(4-Chlorophenyl)furan-2-ylmethyl 4-Methylbenzene C₁₉H₁₇ClNO₃S 374.86 g/mol Chlorophenyl enhances lipophilicity; C-H⋯O crystal packing
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c) 3-(1,4-Diazepane)methylphenyl 4-Chlorobenzene C₁₈H₂₂ClN₃O₂S 379.90 g/mol Diazepane moiety improves solubility; evaluated for CNS activity
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl + 2-methoxyphenyl Benzene C₁₅H₁₇NO₃S 291.36 g/mol Methoxy group donates electrons; ethyl enhances hydrophobicity
N-[2-(chloromethyl)phenyl]-1-phenylmethanesulfonamide 2-(Chloromethyl)phenyl Benzyl C₁₄H₁₄ClNO₂S 303.78 g/mol Chloromethyl increases reactivity; potential prodrug

Key Findings

Electron-withdrawing groups (e.g., CN, CF₃ in Compound 8 ) enhance binding to hydrophobic pockets in enzymes, whereas electron-donating groups (e.g., methoxy in ) improve solubility.

Synthetic Accessibility :

  • The target compound’s synthesis mirrors methods for analogous sulfonamides, employing sulfonyl chlorides (e.g., 1-phenylmethanesulfonyl chloride) and amines under catalytic conditions (e.g., triethylamine) . Yields typically range from 60–90%, with purities >95% confirmed via HPLC .

Physicochemical Properties :

  • Lipophilicity : The benzyl group in the target compound increases logP compared to derivatives with smaller sulfonyl groups (e.g., methanesulfonamide in ).
  • Crystal Packing : Unlike the C-H⋯π interactions in N-[5-(4-chlorophenyl)furan-2-ylmethyl] derivatives , the target compound’s packing is likely dominated by C-H⋯O interactions due to the furan oxygen.

For example, diazepane-containing sulfonamides (e.g., 10c ) are prioritized for neuropharmacological studies due to their blood-brain barrier permeability.

Biological Activity

N-(furan-2-ylmethyl)-1-phenylmethanesulfonamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibition properties.

Structural Overview

The compound features a furan ring and a phenyl group attached to a methanesulfonamide functional group. This unique structure contributes to its biological activity and allows it to interact with various biological targets.

Antimicrobial Activity

Sulfonamides, including this compound, are known for their antibacterial properties , particularly against Gram-positive bacteria. Studies have shown that compounds with similar structures exhibit significant antimicrobial effects.

Compound NameStructural FeaturesBiological Activity
This compoundFuran ring, phenyl groupAntimicrobial
SulfamethoxazoleSulfonamide derivativeAntimicrobial

Research indicates that the presence of the furan moiety enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with bacterial targets.

Antitumor Activity

This compound has been evaluated for its antitumor properties . Compounds in the methanesulfonamide class have shown promising results against various cancer cell lines. For instance, studies on related compounds demonstrated significant cytotoxic effects, inhibiting cell proliferation in human cancer cell lines.

Case Study: Antitumor Efficacy

In a recent study evaluating phenolic Schiff bases incorporating methanesulfonamide fragments, some derivatives exhibited potent antitumor activity with a positive cytotoxic effect (PCE) against several cancer types. The most effective compounds showed an average growth inhibition percentage (MG%) significantly higher than standard treatments like imatinib .

Enzyme Inhibition

The methanesulfonamide group is known for its ability to inhibit various enzymes. Research indicates that derivatives of this class can target critical pathways involved in tumor growth and inflammation. For instance, compounds containing similar structural motifs have been shown to inhibit enzymes such as EGFR and COX-2, which are pivotal in cancer progression and inflammatory processes .

Molecular Mechanisms

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. Molecular docking studies have illustrated how this compound can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its potential as a therapeutic agent.

Table: Molecular Interactions

Interaction TypeTarget ProteinDescription
Hydrogen BondEGFRForms H-bonds with key residues
HydrophobicHER2Interacts with hydrophobic pockets

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